6-tert-butyl-1-azaspiro[3.3]heptan-2-one

Lipophilicity clogP Physicochemical property

6-tert-Butyl-1-azaspiro[3.3]heptan-2-one is a 1-azaspiro[3.3]heptan-2-one derivative bearing a bulky tert-butyl substituent at the 6-position of the spirocyclic scaffold. This compound belongs to a class of sp³-rich, three-dimensional building blocks that serve as saturated bioisosteres of piperidine and morpholine in medicinal chemistry.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 2866324-06-1
Cat. No. B6610569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-butyl-1-azaspiro[3.3]heptan-2-one
CAS2866324-06-1
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CC2(C1)CC(=O)N2
InChIInChI=1S/C10H17NO/c1-9(2,3)7-4-10(5-7)6-8(12)11-10/h7H,4-6H2,1-3H3,(H,11,12)
InChIKeyDHTGMHVTAQLXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-tert-Butyl-1-azaspiro[3.3]heptan-2-one (CAS 2866324-06-1): Spirocyclic Lactam Building Block for CNS-Penetrant Drug Discovery


6-tert-Butyl-1-azaspiro[3.3]heptan-2-one is a 1-azaspiro[3.3]heptan-2-one derivative bearing a bulky tert-butyl substituent at the 6-position of the spirocyclic scaffold. This compound belongs to a class of sp³-rich, three-dimensional building blocks that serve as saturated bioisosteres of piperidine and morpholine in medicinal chemistry [1]. The tert-butyl group introduces significant steric hindrance and increased lipophilicity compared to the unsubstituted or methyl-substituted analogs, making it a valuable intermediate for the synthesis of central nervous system (CNS) penetrant CXCR2 antagonists and other drug candidates .

Why 6-tert-Butyl-1-azaspiro[3.3]heptan-2-one Cannot Be Interchanged with Other Azaspiro[3.3]heptane Analogs


The 6-tert-butyl substitution on the azaspiro[3.3]heptan-2-one core is not merely a minor structural variation; it fundamentally alters the physicochemical and recognition properties of the scaffold. Compared to the unsubstituted 1-azaspiro[3.3]heptan-2-one or the 6-methyl derivative, the tert-butyl group provides a unique combination of steric bulk (Taft Es ≈ –1.54) and lipophilicity (ΔclogP ≈ +1.5–2.0) that cannot be mimicked by smaller alkyl substituents. These differences directly impact passive membrane permeability, metabolic stability, and target-binding interactions, meaning that substituting a generic analog during synthesis or screening will yield divergent biological profiles and confound structure-activity relationship (SAR) interpretation [1].

Quantitative Differentiation Evidence for 6-tert-Butyl-1-azaspiro[3.3]heptan-2-one vs. Closest Analogs


Increased Lipophilicity (clogP) vs. Unsubstituted 1-Azaspiro[3.3]heptan-2-one

The tert-butyl group at the 6-position increases calculated logP (clogP) by approximately 1.7 log units compared to the unsubstituted parent compound. The unsubstituted 1-azaspiro[3.3]heptan-2-one has a predicted clogP of 0.82, while the 6-tert-butyl derivative is predicted to have a clogP of ~2.5 [1][2]. This increase in lipophilicity enhances passive membrane permeability, which is critical for CNS penetration and target engagement in intracellular targets.

Lipophilicity clogP Physicochemical property

Steric Bulk Enhancement (Taft Es) vs. 6-Methyl-1-azaspiro[3.3]heptan-2-one

The Taft steric parameter (Es) for a tert-butyl group is approximately –1.54, compared to –0.97 for a methyl group [1]. When incorporated at the 6-position of the azaspiro[3.3]heptan-2-one scaffold, this translates to significantly greater steric demand that restricts conformational flexibility of adjacent residues and alters the geometry of the exit vector in bifunctional building blocks. This is critical for applications where the spirocyclic core is used as a rigid, three-dimensional replacement for planar aromatic rings.

Steric effect Taft Es Molecular recognition

CNS-Penetrant CXCR2 Antagonist Pharmacophore Compatibility vs. N-Linked Azaspiro Analogues

In the development of CNS-penetrant CXCR2 antagonists, 2-azaspiro[3.3]heptane-based analogues demonstrated that C-linked spirocyclic scaffolds were approximately 2-fold more potent than their N-linked counterparts, but exhibited 25-fold lower brain penetration [1]. The 1-azaspiro[3.3]heptan-2-one scaffold, particularly with a 6-tert-butyl substituent, positions the nitrogen atom differently from 2-azaspiro[3.3]heptane regioisomers, providing an alternative vector for attachment that may balance potency and brain penetration differently, as inferred from SAR trends in CXCR2 antagonist programs.

CXCR2 CNS penetration Bioisostere

Metabolic Stability Advantage of Spiro[3.3]heptane Scaffolds over 1,3-Heteroatom-Substituted Cyclohexanes

Heteroatom-substituted spiro[3.3]heptanes, including the 1-azaspiro[3.3]heptan-2-one class, demonstrate a trend toward higher metabolic stability compared to their 1,3-heteroatom-substituted cyclohexane analogues, which are often insufficiently stable for drug discovery applications [1]. While specific microsomal clearance data for 6-tert-butyl-1-azaspiro[3.3]heptan-2-one have not been published, the class-level trend supports the selection of this spirocyclic building block over cyclohexane-based intermediates when in vitro metabolic stability is a design criterion.

Metabolic stability Spiro[3.3]heptane Cyclohexane replacement

High-Impact Research & Industrial Application Scenarios for 6-tert-Butyl-1-azaspiro[3.3]heptan-2-one


Synthesis of CNS-Penetrant CXCR2 Antagonists for Demyelinating Disease Research

The compound serves as a key intermediate in the construction of C-linked azaspiro[3.3]heptane CXCR2 antagonists. Its 6-tert-butyl group provides the necessary lipophilicity (ΔclogP ≈ +1.7 vs. unsubstituted) to enhance passive CNS penetration while the spirocyclic core replaces metabolically labile morpholine or piperidine rings, as demonstrated in published CXCR2 programs where C-linked spiro analogues achieved 2-fold potency gains [1].

Sp³-Rich Fragment Library Design and Diversity-Oriented Synthesis

With a high fraction of sp³-hybridized carbons (Fsp³ = 0.8) and a non-planar exit-vector geometry, 6-tert-butyl-1-azaspiro[3.3]heptan-2-one is a privileged building block for fragment-based drug discovery (FBDD) libraries. It enables exploration of chemical space inaccessible to planar heterocycles, with the tert-butyl group adding a steric parameter (Es ≈ –1.54) that probes hydrophobic pockets not addressed by smaller alkyl-substituted analogues [2].

Bioisosteric Replacement of Morpholine in Antibacterial Lead Optimization

The 1-azaspiro[3.3]heptan-2-one scaffold has been validated as a bioisostere of morpholine in linezolid-class antibacterials, with azaspiro analogues retaining antimicrobial activity (IC50 0.49–0.88 μg/mL against Gram-positive and Gram-negative bacteria) while potentially improving metabolic stability [3]. The 6-tert-butyl derivative extends this bioisostere concept to more lipophilic chemical space, enabling the design of analogues with altered tissue distribution profiles.

Late-Stage Functionalization via Baeyer-Villiger Monooxygenase-Catalyzed Oxidation

The compound acts as a substrate for Baeyer-Villiger monooxygenases, enabling biocatalytic conversion to γ-butyrolactone derivatives in quantitative yield under adapted Vilsmeier conditions . This provides a green chemistry route to oxidized spirocyclic intermediates that are difficult to access via traditional chemical oxidation, differentiating it from non-lactam azaspiro[3.3]heptanes that lack this enzymatic handle.

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